

The Enduring Enigma of Calcium Nitrite in Alkaline Environments: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium nitrite*

Cat. No.: *B077612*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Calcium nitrite, $\text{Ca}(\text{NO}_2)_2$, a seemingly simple inorganic salt, exhibits a surprisingly complex and multifaceted chemistry, particularly within alkaline environments. While its role as a corrosion inhibitor in the high-pH milieu of concrete is well-documented, its fundamental chemical behavior under these conditions holds broader implications for various scientific disciplines, including materials science, environmental chemistry, and even drug development, where understanding nitrite's reactivity is crucial. This technical guide delves into the core chemistry of **calcium nitrite** in alkaline settings, providing a comprehensive overview of its properties, reactions, and stability, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Physicochemical Properties of Calcium Nitrite

Calcium nitrite is a white to yellowish, hygroscopic crystalline solid. Its fundamental properties are summarized in the table below. When dissolved in water, **calcium nitrite** forms a slightly alkaline solution due to the hydrolysis of the nitrite ion.^[1]

Property	Value	Reference
Chemical Formula	<chem>Ca(NO2)2</chem>	[2]
Molar Mass	132.09 g/mol	[3]
Appearance	White to yellowish crystalline powder	[2]
Density	2.26 g/cm ³	[2]
Melting Point	390 °C (decomposes)	[2]
pH of 30% Solution	8.5 - 9.5	[4]
Solubility in Water	Highly soluble	[2]

Solubility in Aqueous Solutions

Calcium nitrite is highly soluble in water. While extensive data on its solubility as a direct function of alkaline pH is not readily available in a consolidated format, its high solubility is a key characteristic. The following table provides a summary of the available quantitative data for its solubility in water at various temperatures. It is important to note that in strongly alkaline solutions containing a high concentration of calcium ions from other sources, the common ion effect may lead to a reduction in the solubility of **calcium nitrite**.

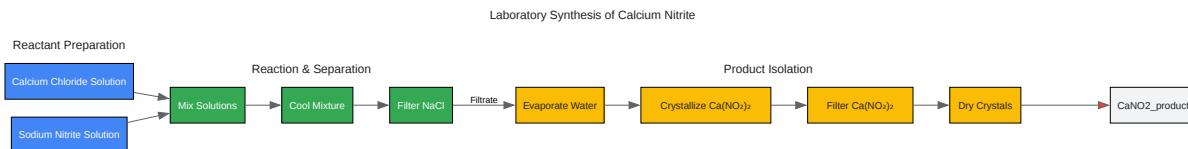
Temperature (°C)	Solubility (g/100 mL H ₂ O)
0	84.5
20	104
30	134
60	151
80	166
100	178

Synthesis of Calcium Nitrite

Calcium nitrite can be synthesized through several methods. Industrially, it is often produced by the absorption of nitrogen oxides in a calcium hydroxide slurry.[4][5] For laboratory-scale synthesis, a common and straightforward method is through a salt metathesis reaction between a soluble calcium salt and a soluble nitrite salt.

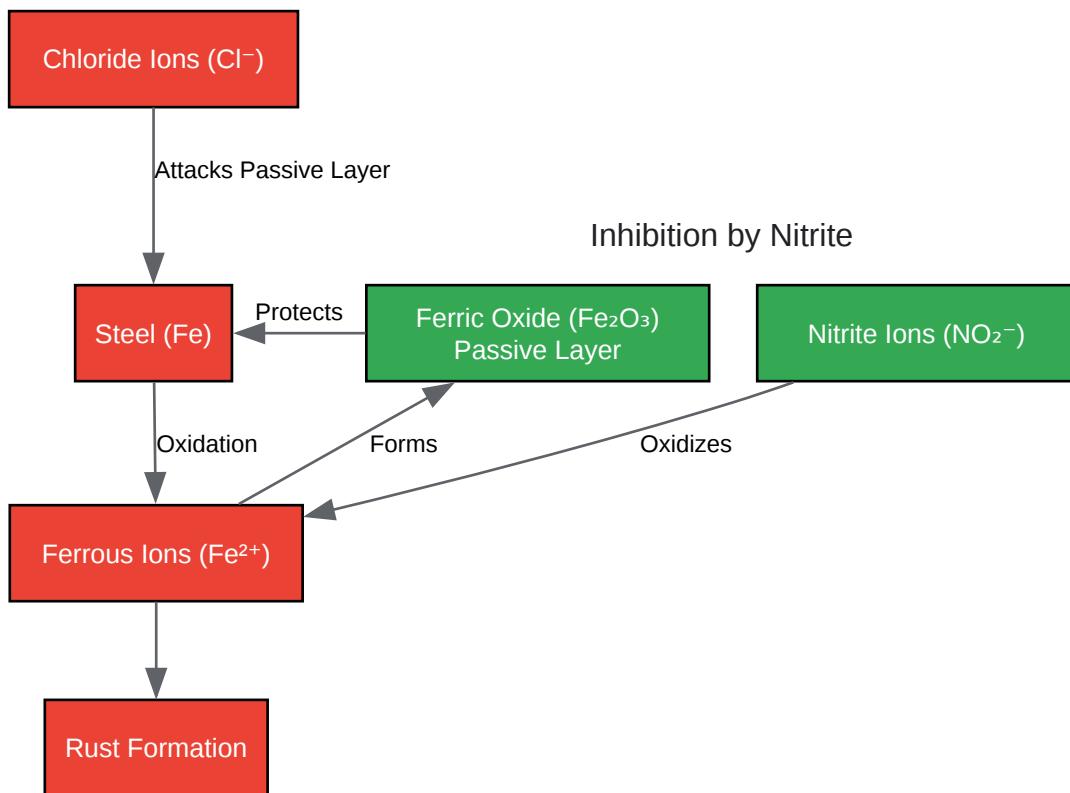
Experimental Protocol: Laboratory Synthesis via Salt Metathesis

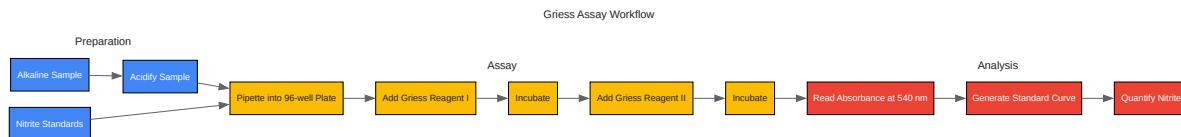
This protocol details the synthesis of **calcium nitrite** from calcium chloride and sodium nitrite.


Materials:

- Calcium chloride (CaCl_2)
- Sodium nitrite (NaNO_2)
- Distilled or deionized water
- Ethanol (optional, for enhancing precipitation)
- Beakers
- Stirring rod
- Heating plate with magnetic stirring capability
- Filtration apparatus (e.g., Büchner funnel and flask)
- Crystallizing dish

Procedure:


- Prepare Reactant Solutions:
 - Dissolve a stoichiometric amount of calcium chloride in a minimal amount of hot distilled water in a beaker.


- In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in a minimal amount of hot distilled water. The reaction is: $\text{CaCl}_2 + 2\text{NaNO}_2 \rightarrow \text{Ca}(\text{NO}_2)_2 + 2\text{NaCl}$.
- Reaction:
 - While stirring, slowly add the sodium nitrite solution to the calcium chloride solution.
 - A white precipitate of sodium chloride may form, as its solubility is lower than that of **calcium nitrite**, especially at lower temperatures.
- Separation of Byproduct:
 - Cool the reaction mixture in an ice bath to maximize the precipitation of sodium chloride.
 - Filter the mixture to remove the precipitated sodium chloride. The filtrate is an aqueous solution of **calcium nitrite**.
- Isolation of **Calcium Nitrite**:
 - Transfer the filtrate to a crystallizing dish.
 - Gently heat the solution to evaporate the water. As the solution becomes more concentrated, **calcium nitrite** crystals will begin to form.
 - Alternatively, the addition of a solvent in which **calcium nitrite** is less soluble, such as ethanol, can induce precipitation.
- Drying:
 - Collect the **calcium nitrite** crystals by filtration.
 - Dry the crystals in a desiccator or at a low temperature in an oven to avoid decomposition.

Corrosion Inhibition by Calcium Nitrite

Corrosion Process

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. The redox interplay between nitrite and nitric oxide: From the gut to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - calcium nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [The Enduring Enigma of Calcium Nitrite in Alkaline Environments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077612#fundamental-chemistry-of-calcium-nitrite-in-alkaline-environments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com